![molecular formula C15H9Br2N B3185739 4,7-Dibromo-2-phenylquinoline CAS No. 1189105-95-0](/img/structure/B3185739.png)
4,7-Dibromo-2-phenylquinoline
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Description
4,7-Dibromo-2-phenylquinoline is a chemical compound with the molecular formula C15H9Br2N . It has an average mass of 363.047 Da and a monoisotopic mass of 360.910156 Da . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Quinoline, the core structure of 4,7-Dibromo-2-phenylquinoline, has versatile applications in the fields of industrial and synthetic organic chemistry . There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 4,7-Dibromo-2-phenylquinoline consists of a quinoline core, which is a nitrogen-containing bicyclic compound, with two bromine atoms attached at the 4 and 7 positions and a phenyl group attached at the 2 position .Chemical Reactions Analysis
4,7-Dibromo-2-phenylquinoline has been used in nucleophilic substitution reactions to synthesize new compounds using different nucleophiles (alcohols, amines, and thiols) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-Dibromo-2-phenylquinoline include a molecular formula of C15H9Br2N and a molecular weight of 363.05 g/mol .Mechanism of Action
While the specific mechanism of action for 4,7-Dibromo-2-phenylquinoline is not mentioned in the search results, quinoline derivatives have been found to exhibit a wide range of biological activities . For instance, 2-Phenylquinolines have shown potent activity against SARS-CoV-2 helicase (nsp13), a highly conserved enzyme .
properties
CAS RN |
1189105-95-0 |
---|---|
Product Name |
4,7-Dibromo-2-phenylquinoline |
Molecular Formula |
C15H9Br2N |
Molecular Weight |
363.05 g/mol |
IUPAC Name |
4,7-dibromo-2-phenylquinoline |
InChI |
InChI=1S/C15H9Br2N/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
MQNXYDJUTGMUFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)Br |
Origin of Product |
United States |
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